2-Cyclopropoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRKGJATBUFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropoxyaniline and Its Analogs
Established Reaction Pathways for 2-Cyclopropoxyaniline
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides a classical and effective approach to introduce the cyclopropoxy group onto an aniline (B41778) precursor. pressbooks.pubresearchgate.net This method typically involves the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups. pressbooks.pub
A common SNAr strategy for synthesizing this compound starts with a halogeno-nitroarene, such as 2-chloro- or 2-fluoronitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide by the cyclopropoxide anion. pressbooks.pub The reaction is typically carried out in the presence of a base, such as sodium hydride, which deprotonates cyclopropanol (B106826) to generate the nucleophilic cyclopropoxide in situ. The presence of the nitro group ortho or para to the halogen is crucial for stabilizing the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. pressbooks.pub
For instance, the reaction of 2-chloronitrobenzene with sodium cyclopropoxide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures can yield 1-cyclopropoxy-2-nitrobenzene (B36977). uqam.ca
Table 1: Nucleophilic Aromatic Substitution with Halogeno-Nitroarenes
| Starting Material | Reagent | Product |
| 2-Chloronitrobenzene | Sodium cyclopropoxide | 1-Cyclopropoxy-2-nitrobenzene |
| 2-Fluoronitrobenzene | Sodium cyclopropoxide | 1-Cyclopropoxy-2-nitrobenzene |
This table illustrates the general transformation in the first step of the SNAr synthesis.
Following the successful substitution, the nitro group of the resulting 1-cyclopropoxy-2-nitrobenzene intermediate must be reduced to an amine to yield the final product, this compound. jsynthchem.com Several methods are available for this transformation, each with its own set of advantages and substrate compatibility. masterorganicchemistry.comwikipedia.orgscispace.com
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com This method is generally efficient and produces high yields of the desired aniline. However, care must be taken as other functional groups in the molecule might also be susceptible to reduction. commonorganicchemistry.com
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com This approach is robust and cost-effective. For example, the Bechamp reduction using iron filings and hydrochloric acid is a historically significant method for the large-scale production of anilines.
Other Reducing Agents: Tin(II) chloride (SnCl₂) provides a milder alternative for the reduction of nitro groups and is often used when other reducible functional groups are present. masterorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity Notes |
| H₂/Pd/C | Hydrogen atmosphere | Can reduce other functional groups. commonorganicchemistry.com |
| Raney Nickel | Hydrogen atmosphere | Alternative to Pd/C, can be useful if dehalogenation is a concern. commonorganicchemistry.com |
| Fe/HCl | Acidic | Classic, cost-effective method. masterorganicchemistry.com |
| SnCl₂ | Acidic or neutral | Milder conditions, good for sensitive substrates. masterorganicchemistry.com |
This table summarizes common methods for the reduction of the nitro group to an amine.
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the synthesis of arylamines, including this compound. numberanalytics.comresearchgate.net These reactions offer high efficiency and broad substrate scope under relatively mild conditions. numberanalytics.comnih.gov
N-Heterocyclic carbenes (NHCs) have gained prominence as ligands in palladium catalysis due to their strong σ-donating properties, which stabilize the palladium center and promote catalytic activity. bohrium.comresearchgate.net NHC-palladium(II) complexes are particularly effective precatalysts for Buchwald-Hartwig amination reactions. bohrium.comorganic-chemistry.org These air- and moisture-stable complexes can be easily handled and often provide high catalytic turnover numbers. bohrium.com The use of NHC-Pd(II) catalysts allows for the coupling of a wide range of aryl halides, including less reactive aryl chlorides, with amines. bohrium.comorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of an appropriately substituted aryl halide with cyclopropylamine (B47189).
The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of ligand and base. nih.govmdpi.com The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle. numberanalytics.com For the synthesis of this compound via amination, bulky and electron-rich phosphine (B1218219) ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), have proven to be highly effective. mdpi.com These ligands promote the formation of the monoligated L₁Pd(0) species, which is believed to be the active catalyst. nih.gov
The choice of base is also critical for the efficiency of the catalytic cycle, as it is involved in the deprotonation of the amine and the subsequent formation of the palladium-amido complex. numberanalytics.commdpi.com Common bases used in Buchwald-Hartwig amination include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). mdpi.com The optimal combination of ligand and base must often be determined empirically for a specific substrate pairing to achieve the highest yield and reaction rate.
Table 3: Key Components in Palladium-Catalyzed Amination
| Component | Function | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and activates the catalyst | Biarylphosphines (XPhos, SPhos), NHCs nih.govorganic-chemistry.orgmdpi.com |
| Base | Deprotonates the amine | NaOtBu, LiHMDS, K₃PO₄ mdpi.com |
| Solvent | Reaction medium | Toluene, Dioxane, THF |
This table outlines the essential components for a successful Buchwald-Hartwig amination reaction.
Copper-Catalyzed Cyclopropylation Reactions
Copper catalysis is a cornerstone for the formation of bonds between a cyclopropyl (B3062369) group and heteroatoms. The Chan-Lam coupling reaction, which forms carbon-heteroatom bonds, is particularly relevant. This method uses a copper catalyst, an oxidant (often atmospheric oxygen), and a boronic acid reagent to couple with phenols, amines, and thiols. researchgate.net
S-Cyclopropylation of Thiophenols
The copper-promoted S-cyclopropylation of thiophenols serves as an important analog to the O-cyclopropylation required for this compound synthesis. This reaction provides a model for understanding the transfer of the cyclopropyl group. A simple and effective protocol involves reacting a thiophenol with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst. beilstein-journals.orgnih.gov This method successfully produces aryl cyclopropyl sulfides in moderate to excellent yields and is compatible with a wide array of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents in ortho, meta, and para positions. beilstein-journals.orgnih.gov
The reaction is typically performed under mild conditions. rawdatalibrary.net For instance, treating thiophenol with cyclopropylboronic acid, copper(II) acetate, a bipyridine ligand, and sodium carbonate in dichloroethane at 70°C for 16 hours can yield the desired S-cyclopropylated product in high yield. beilstein-journals.org An alternative, though related, method utilizes tricyclopropylbismuth (B1255716) as the cyclopropylating agent, which also operates under mild conditions catalyzed by copper(II) acetate. rawdatalibrary.net
Table 1: Examples of Copper-Promoted S-Cyclopropylation of Thiophenols Data sourced from a 2019 study on the S-cyclopropylation of thiophenols using cyclopropylboronic acid. beilstein-journals.org
| Thiophenol Substrate | Reagents | Conditions | Yield of Aryl Cyclopropyl Sulfide |
| Thiophenol | Cyclopropylboronic acid, Cu(OAc)₂, bipyridine, Na₂CO₃ | Dichloroethane, 70°C, 16h | 86% |
| 4-Methylthiophenol | Cyclopropylboronic acid, Cu(OAc)₂, bipyridine, Na₂CO₃ | Dichloroethane, 70°C, 16h | 91% |
| 4-Methoxythiophenol | Cyclopropylboronic acid, Cu(OAc)₂, bipyridine, Na₂CO₃ | Dichloroethane, 70°C, 16h | 87% |
| 4-Chlorothiophenol | Cyclopropylboronic acid, Cu(OAc)₂, bipyridine, Na₂CO₃ | Dichloroethane, 70°C, 16h | 75% |
| 2-Aminothiophenol | Cyclopropylboronic acid, Cu(OAc)₂, bipyridine, Na₂CO₃ | Dichloroethane, 70°C, 16h | 55% |
Role of Cyclopropylboronic Acid in Copper-Catalyzed Synthesis
Cyclopropylboronic acid is a key reagent in copper-catalyzed cross-coupling reactions for forming cyclopropyl-heteroatom bonds. nih.gov It functions as the source of the cyclopropyl electrophile in a catalytic cycle analogous to the Chan-Lam reaction. researchgate.net The process is believed to involve the formation of a copper(II)-phenoxide (or thiophenoxide) intermediate, which then undergoes transmetalation with the cyclopropylboronic acid. Subsequent reductive elimination from the copper complex yields the final cyclopropyl aryl ether (or sulfide) and regenerates the active copper catalyst.
The versatility of this reagent is demonstrated in its application for both O-cyclopropylation of phenols and N-cyclopropylation of various azaheterocycles. researchgate.net The development of stereodefined synthesis methods for cyclopropyl bis(boronates) further expands the utility of boronate derivatives, allowing for the creation of complex, functionalized cyclopropane (B1198618) structures through subsequent cross-coupling reactions. dicp.ac.cnrsc.org
Thermal and Microwave-Assisted Cyclization Protocols
Thermal and microwave-assisted protocols are increasingly employed in organic synthesis to accelerate reactions and improve yields. nycu.edu.tw Microwave heating offers significant advantages over conventional thermal methods, including rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nycu.edu.twescholarship.org
These techniques are particularly effective for intramolecular cyclization reactions used to form heterocyclic cores. cem.com For example, the synthesis of tetramic acid derivatives via a one-pot Ugi/Dieckmann cyclization is significantly enhanced by microwave irradiation. beilstein-journals.org In this procedure, heating the reaction mixture to 120°C for just 10 minutes under microwave conditions leads to high yields of the desired product. beilstein-journals.org Similarly, microwave-assisted synthesis of indole (B1671886) derivatives via palladium-catalyzed cyclization of N-aryl enamines has been shown to be highly efficient, providing excellent yields and purity in reduced timeframes. unina.it While not documented specifically for the final cyclization to form a complex derivative from a this compound precursor, these examples highlight the potential of microwave-assisted protocols in related synthetic transformations.
Synthesis of Substituted this compound Derivatives
The synthesis of halogenated derivatives of this compound typically involves the introduction of the cyclopropoxy group onto a pre-functionalized aniline precursor. The robust nature of the copper-catalyzed O-cyclopropylation allows for the use of chloro- and bromo-substituted 2-aminophenols as starting materials.
Chloro-Substituted 2-Cyclopropoxyanilines
The synthesis of chloro-substituted 2-cyclopropoxyanilines can be achieved by the O-cyclopropylation of the corresponding chloro-substituted 2-aminophenols. The reaction follows the general principles of copper-catalyzed etherification using cyclopropylboronic acid or its trifluoroborate salt. The position of the chloro-substituent on the aromatic ring is determined by the choice of the starting 2-aminophenol. Various isomers, such as 4-chloro-2-aminophenol or 5-chloro-2-aminophenol, can serve as precursors to generate the respective chloro-substituted this compound derivatives. The reaction conditions are generally tolerant of the halogen substituent. researchgate.net Nucleophilic aromatic substitution (SNAr) on highly activated 2-chloroazulene (B13735303) derivatives provides another, albeit structurally different, example of C-Cl bond functionalization with amines. rsc.org
Table 2: Potential Precursors for Chloro-Substituted 2-Cyclopropoxyanilines
| Precursor Name | Chemical Formula | Resulting Product |
| 3-Chloro-2-aminophenol | C₆H₆ClNO | 3-Chloro-2-cyclopropoxyaniline (B12074369) |
| 4-Chloro-2-aminophenol | C₆H₆ClNO | 4-Chloro-2-cyclopropoxyaniline |
| 5-Chloro-2-aminophenol | C₆H₆ClNO | 5-Chloro-2-cyclopropoxyaniline |
| 6-Chloro-2-aminophenol | C₆H₆ClNO | 6-Chloro-2-cyclopropoxyaniline |
Bromo-Substituted 2-Cyclopropoxyanilines
Similar to their chloro-analogs, bromo-substituted 2-cyclopropoxyanilines are synthesized from bromo-substituted 2-aminophenols. The compound 2-bromo-4-cyclopropoxyaniline (B15510835) (CAS No. 1243321-68-7) is a known derivative, indicating the viability of this synthetic approach. chiralen.com The synthesis would involve the copper-catalyzed O-cyclopropylation of 2-bromo-4-aminophenol. The development of palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides to form 3-substituted 2-oxindoles demonstrates the utility of bromo-substituted anilides in forming complex heterocyclic structures. rsc.org Furthermore, efficient methods for the synthesis of dibrominated heterocycles and their subsequent selective substitution reactions highlight advanced strategies for creating complex bromo-substituted aromatic systems. mdpi.com
Other Aryl and Alkyl Substituted Cyclopropoxyanilines
The synthesis of cyclopropoxyaniline derivatives bearing additional aryl or alkyl substituents can be achieved through various established and modern organic chemistry techniques. A primary strategy involves the Ullmann condensation, a copper-catalyzed reaction for forming carbon-oxygen bonds. nih.govacs.orgwikipedia.org This method can be used to couple a substituted aminophenol with a cyclopropyl halide or, conversely, an aniline with a cyclopropoxy-containing aryl halide. The classic Ullmann conditions often require high temperatures and stoichiometric copper, but modern protocols have improved this by using soluble copper catalysts with specific ligands, making the reaction more efficient and applicable to a wider range of substrates. acs.orgwikipedia.org
Another powerful approach is the N-arylation of cyclopropylamine. For instance, a CuI/N-carbazolyl-1H-pyrrole-2-carbohydrazide catalyst system has been shown to efficiently couple cyclopropylamine with various aryl bromides at room temperature, providing a direct route to N-aryl cyclopropylamines.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also serve as a versatile alternative for constructing the C-N bond, comparable to the Goldberg reaction (the C-N coupling version of the Ullmann condensation). wikipedia.org Furthermore, substituents can be introduced onto the aromatic ring of phenol (B47542) precursors which are then subjected to hydrogenation to yield substituted cyclohexanones and cyclohexanols, providing another pathway to alkyl-substituted rings. google.com A modular approach, for example using a [2+2+2] cycloaddition, allows for the introduction of various substituents at a late stage of the synthesis. nih.gov
| Method | Description | Catalyst/Reagents | Key Features |
| Ullmann Condensation (C-O Coupling) | Copper-catalyzed reaction between an alcohol (phenol derivative) and an aryl halide. nih.govacs.org | Cu salts, ligands (e.g., diamines, acetylacetonate). acs.orgwikipedia.org | Forms the cyclopropoxy-aryl ether bond. Modern methods use soluble catalysts. acs.orgwikipedia.org |
| Goldberg Reaction (C-N Coupling) | Copper-catalyzed coupling of an amine with an aryl halide. wikipedia.org | CuI/phenanthroline. wikipedia.org | An alternative to Buchwald-Hartwig amination for forming the aniline nitrogen bond. wikipedia.org |
| N-Arylation of Cyclopropylamine | Coupling of cyclopropylamine with aryl halides. | CuI/ligand systems. | Direct formation of the N-aryl bond with the cyclopropyl moiety. |
| Photocatalytic Arylation | Ring-opening of cyclopropanols and coupling with cyanoarenes. researchgate.net | Iridium-based photocatalyst. researchgate.net | A metal-free method that proceeds via a radical pathway under mild conditions. researchgate.net |
| Chelated Pd(II) Catalysis | Coupling of cyclopropanol-derived enolates with aryl/alkenyl boronic derivatives. acs.org | Palladium(II) catalyst. acs.org | Allows for open-flask conditions and use of water as a cosolvent. acs.org |
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of these synthetic methods is crucial for optimizing reaction conditions and extending their applicability. Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into reaction pathways that are experimentally inaccessible.
Elucidation of Reaction Energy Profiles
DFT calculations have been instrumental in mapping the energy landscapes of reactions involving cyclopropane moieties. These studies calculate the relative energies of reactants, intermediates, transition states, and products, revealing the most likely reaction pathway.
In a metal-free cyclopropanation catalyzed by tris(pentafluorophenyl)borane, DFT was used to compare four potential pathways. acs.org The calculations showed that the most favorable mechanism involves the catalyst activating the aryldiazodiacetate at the oxygen atom, followed by the removal of a nitrogen molecule, which is the rate-limiting step. acs.org The stabilizing effect of p-π conjugation between the carbene carbon and an aryl substituent was found to reduce the free activation energy, explaining why aryl-substituted substrates are more effective. acs.org
| Reaction Type | Key Mechanistic Step | Calculated Energy Barrier/Value | Computational Method | Reference |
| Pd-Catalyzed Methylcyclopropanation | Protonation (Rate-limiting) | 28.5 kcal/mol | DFT | nih.gov |
| Borane-Catalyzed Cyclopropanation | N₂ Removal (Rate-limiting) | - | DFT | acs.org |
| Ni-Catalyzed Cross-Coupling | Dual N-H Hydrogen Bond Formation | - | DFT | chinesechemsoc.org |
| Anti-Selective Diol Synthesis | anti-TS vs syn-TS | ΔE = 1.0 kcal/mol lower for anti-TS | DFT | rsc.org |
Characterization of Unobservable Intermediates and Transition States
A significant advantage of computational chemistry is its ability to predict the structure and properties of highly reactive, unobservable species like transition states and reaction intermediates.
In the aforementioned Pd-catalyzed methylcyclopropanation, the geometries of all intermediates and transition states along the six-step pathway were optimized. nih.gov For the β-H elimination step, two possible transition states were calculated, with the one involving hydrogen elimination from the methoxyl group being more favorable (16.7 kcal/mol) than elimination from the cyclopropane ring (23.0 kcal/mol). nih.gov
In the borane-catalyzed reaction, the structures of N-, C-, and O-bound boron-activated aryldiazodiacetate intermediates were calculated to determine the most plausible reaction mechanism. acs.org The transition state leading to the final product was stabilized by π-π stacking interactions between benzene (B151609) rings, which helps to explain the observed high diastereoselectivity. acs.org
Similarly, in Ni-catalyzed enantioselective coupling reactions, a stereocontrol model was proposed based on DFT calculations, which involved the formation of a dual N-H hydrogen bond between the chiral ligand and the naphthyl triflate substrate. chinesechemsoc.org
Stereochemical Control in Synthesis
Achieving a specific three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern synthesis, particularly for producing biologically active molecules. The synthesis of substituted cyclopropoxyanilines can involve the creation of chiral centers, necessitating stereocontrolled methods.
Stereoselectivity can be achieved through several strategies. "Reagent-controlled" methods employ chiral catalysts or reagents to direct the formation of one stereoisomer over another. For example, Charette asymmetric cyclopropanation has been used to achieve 100% stereoselectivity in the synthesis of certain bicyclo[3.1.0]hexane systems. nih.gov The use of pseudoenantiomeric catalysts, such as quinine (B1679958) and quinidine (B1679956) ether catalysts in Michael-induced ring closures, can provide access to either the syn or anti diastereomers with high selectivity. bohrium.com The origin of this selectivity is often attributed to the specific way the substrate approaches a catalyst-ylide intermediate. bohrium.com
"Substrate-controlled" methods rely on existing chiral centers within the starting material to direct the stereochemical outcome of a reaction. An example is the hydroxyl-directed Simmons-Smith cyclopropanation, where a hydroxyl group in the substrate directs the cyclopropanating reagent to a specific face of a double bond. nih.gov
Enzymatic and biocatalytic methods also offer excellent stereoselectivity. acs.org Engineered enzymes, such as variants of dehaloperoxidase from Amphitrite ornata, have been repurposed to catalyze asymmetric cyclopropanation of vinyl esters, yielding products with up to 99.5:0.5 diastereomeric and enantiomeric ratios. acs.org
Reactivity Profiles and Transformational Chemistry of 2 Cyclopropoxyaniline
Cross-Coupling Reactions Involving 2-Cyclopropoxyaniline Moieties
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.org this compound and its derivatives are valuable participants in these processes, primarily through palladium-catalyzed pathways.
Carbonylative Cross-Coupling Reactions
Carbonylative cross-coupling reactions involve the integration of a carbon monoxide (CO) molecule into an organic framework, providing access to important carbonyl compounds like ketones, amides, and esters. mdpi.comrsc.org These reactions typically couple an organic halide with a nucleophile and CO under palladium or nickel catalysis. mdpi.comnih.govdicp.ac.cn For instance, the carbonylative Suzuki-Miyaura reaction can synthesize biaryl ketones from aryl halides and boronic acids. magtech.com.cn
While specific examples detailing the direct use of this compound in carbonylative couplings are not prominent in the surveyed literature, its derivatives, such as halogenated 2-cyclopropoxyanilines, are suitable substrates. A hypothetical carbonylative amination could involve the reaction of a halogenated this compound with an amine and CO to produce an amide. The efficiency of such reactions depends on the catalyst system, solvent, and reaction conditions. mdpi.commagtech.com.cn The use of carbon monoxide releasing molecules (CORMs) has emerged as a safer alternative to pressurized CO gas. magtech.com.cn
Palladium-Catalyzed Amidation and Amination
Palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are powerful tools in synthetic chemistry. orgsyn.orgnih.gov These reactions can be applied to this compound in two primary ways: either by using a halogenated derivative of this compound as the electrophile or by using this compound itself as the nucleophile.
In the first approach, a derivative like 3-chloro-2-cyclopropoxyaniline (B12074369) can be coupled with various primary or secondary amines to yield substituted diamine structures. google.commdpi.com The choice of phosphine (B1218219) ligand (e.g., BINAP, DavePhos) is critical for the success of these reactions, as is the selection of a suitable base. mdpi.com
In the second approach, this compound acts as the amine nucleophile, reacting with aryl or heteroaryl halides to produce N-aryl-2-cyclopropoxyanilines. This transformation is a key step in the synthesis of complex molecules, including kinase inhibitors. google.comuni-saarland.de Palladium-catalyzed amidation, the formation of an amide bond, can also be achieved, for example, by coupling this compound with an acyl chloride or by the oxidative amidation of olefins. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | This compound, Aryl Halide | Pd(dba)₂, Ligand, Base (e.g., tBuONa) | N-Aryl-2-cyclopropoxyaniline | mdpi.comgoogle.com |
| Buchwald-Hartwig Amination | Halogenated this compound, Amine | Pd Catalyst, Ligand, Base | Substituted Diamine | google.commdpi.com |
| Palladium-Catalyzed Amidation | Enone, Carbamate (as amine source) | Pd(II) Catalyst | β-Amido Ketone | organic-chemistry.org |
Nucleophilic Reactivity of the Aniline (B41778) Moiety
The primary amine group of this compound is a key functional handle, exhibiting characteristic nucleophilicity that allows it to participate in a variety of bond-forming reactions.
Formation of Amine Adducts
An adduct is a chemical species formed by the direct combination of two or more separate molecules. google.com The nitrogen atom of this compound, with its available lone pair of electrons, can act as a nucleophile, attacking electrophilic centers to form stable adducts. The reactivity of an amine as a nucleophile generally parallels its basicity. masterorganicchemistry.com
Amine adducts are commonly formed through reactions with epoxides, where the amine attacks the epoxide ring, leading to a ring-opened amino alcohol product. google.com Such adducts, often formed from polyamines and epoxides, are used as curing agents in epoxy resins. google.comgoogle.com Similarly, this compound can react with Michael acceptors, such as acrylates, in a conjugate addition reaction to form β-amino ester adducts. dcu.ie The formation of these adducts is fundamental to building more complex molecular architectures.
Condensation Reactions in Heterocycle Synthesis
Anilines are indispensable starting materials for the synthesis of a vast array of heterocyclic compounds. zioc.rucem.com Condensation reactions, where two molecules join with the loss of a small molecule like water, are a cornerstone of heterocycle synthesis. researchgate.netmsu.edu
This compound serves as a valuable precursor in the construction of fused heterocyclic systems. For example, it is a key intermediate in the synthesis of N-(4-((2-cyclopropoxyphenyl)amino)-5-oxo-5,6-dihydro-1,6-naphthyridin-2-yl)cyclopropanecarboxamide, a compound investigated as a JAK2 V617F inhibitor. google.com In this synthesis, this compound is condensed with a substituted naphthyridine precursor. It is also used to prepare 6-amino-quinoline-3-carbonitriles, which are modulators of the Cot kinase. google.comgoogle.com These examples underscore the importance of this compound as a building block in medicinal chemistry for accessing complex, biologically active scaffolds.
| Heterocyclic System | Synthetic Strategy | Reactants with this compound | Reference |
|---|---|---|---|
| Naphthyridinone | Nucleophilic aromatic substitution/condensation | Substituted 4-chloro-1,6-naphthyridinone | google.com |
| Quinoline-3-carbonitrile | Multi-step synthesis involving condensation | Used as a key building block for the quinoline (B57606) core | google.comgoogle.com |
Reactions at the Cyclopropyl (B3062369) Ether Linkage
The cyclopropoxy group consists of a strained three-membered ring attached to an oxygen atom, creating a unique electronic and steric environment. This group is generally stable but can undergo specific reactions under forcing conditions.
The cleavage of the ether bond or the opening of the cyclopropane (B1198618) ring typically requires harsh conditions, such as strong acids (e.g., HBr, BBr₃) or potent oxidizing agents. For example, treatment of a similar compound, 1-bromo-3-chloro-5-cyclopropoxybenzene, with boron tribromide (BBr₃) results in cleavage of the ether bond to yield the corresponding phenol (B47542).
Furthermore, the strained cyclopropyl ring itself can be opened. Photoredox-catalyzed reactions have been developed for the ring-opening of arylcyclopropanes, leading to the formation of new C(sp³)–heteroatom bonds. nih.gov This method allows for the C-C bond cleavage of the cyclopropane framework and subsequent functionalization. While these reactions have not been specifically reported for this compound in the reviewed literature, they represent potential pathways for its transformation under specific catalytic or acidic conditions. The stability of the cyclopropoxy group is an important consideration in multi-step syntheses involving this moiety.
| Reaction Type | Reagents/Conditions | Potential Product from this compound | Reference (from analogous compounds) |
|---|---|---|---|
| Ether Cleavage | BBr₃, CH₂Cl₂ | 2-Aminophenol | |
| Acid-Catalyzed Ring-Opening | HBr, H₂O, reflux | 2-(Propenoxy)aniline or 2-(bromopropoxy)aniline derivatives | |
| Photoredox-Catalyzed Ring-Opening | Photocatalyst, Nucleophile (e.g., alcohol, amine) | γ-Functionalized propoxy aniline derivatives | nih.gov |
Polymerization Chemistry and Applications
The polymerization of aniline and its derivatives is a well-established field, typically proceeding through oxidative mechanisms to produce conductive polymers like polyaniline (PANI). ineosopen.orgrsc.orggoogle.comrsc.orgrsc.org The properties of the resulting polymers can be significantly influenced by the nature of the substituents on the aniline ring. rsc.orgrsc.org However, specific research detailing the cationic ring-opening polymerization or the direct use of this compound as a primary monomer for temperature-responsive polymers is not found in the reviewed literature. The following sections, therefore, discuss these polymerization concepts in a general context, drawing parallels to how an aniline derivative like this compound might theoretically behave.
Cationic ring-opening polymerization (CROP) is a chain-growth polymerization method that typically involves heterocyclic monomers. While there is no direct evidence of this compound undergoing CROP, it's conceivable that it could be chemically modified to form a monomer suitable for this type of polymerization. For instance, the aniline functional group could be used to synthesize a more complex monomer containing a polymerizable heterocyclic ring.
In the context of aniline polymerization, the term "cationic polymerization" can also refer to the propagation mechanism involving radical cations, which is a key step in oxidative polymerization. ineosopen.org This process, however, is mechanistically distinct from the CROP of heterocyclic monomers.
Temperature-responsive polymers are materials that exhibit a significant change in their physical properties, most commonly solubility in a solvent, with a change in temperature. This behavior is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).
While there is no specific data on polymers derived directly from this compound, other aniline derivatives have been incorporated into polymer structures to impart thermoresponsive properties. For example, polyacrylamides containing salicylideneaniline (B1219908) side groups have been shown to exhibit LCST behavior. acs.org The cyclopropoxy group in this compound, being a relatively small and somewhat hydrophobic ether linkage, could theoretically influence the hydrophilic/hydrophobic balance of a polymer chain. This balance is a critical factor in determining the LCST of a polymer in aqueous solutions. It is plausible that the incorporation of this compound as a comonomer could modulate the transition temperature of a known thermoresponsive polymer.
Table 1: Factors Influencing Temperature-Responsive Polymer Characteristics
| Factor | Influence on LCST/UCST |
| Hydrophobicity of Monomer | Increased hydrophobicity generally lowers the LCST in aqueous solutions. |
| Hydrophilicity of Monomer | Increased hydrophilicity generally raises the LCST in aqueous solutions. |
| Polymer Concentration | Can affect the observed cloud point temperature. |
| Presence of Additives (e.g., salts) | Can significantly alter the LCST or UCST by affecting polymer-solvent interactions. |
Nucleophilic Attack in Polymerization Mechanisms
The amine group of this compound is nucleophilic and would be expected to play a central role in its polymerization. In the oxidative polymerization of aniline, the nitrogen atom's lone pair of electrons is crucial for the initial oxidation to a radical cation, which then participates in the propagation steps. ineosopen.org
If this compound were to be involved in other types of polymerization, its nucleophilic character would be a key consideration. For instance, in a hypothetical scenario where it acts as a co-monomer in a step-growth polymerization, the amine group would readily attack electrophilic centers. The steric hindrance and electronic effects of the ortho-cyclopropoxy group would likely influence the rate and regioselectivity of such a nucleophilic attack.
Advanced Spectroscopic Characterization Techniques for 2 Cyclopropoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-cyclopropoxyaniline, ¹H NMR is particularly informative for mapping the carbon-hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum can be divided into distinct regions corresponding to the aromatic, amine, and cyclopropoxy protons.
Aromatic Protons: The four protons on the benzene (B151609) ring are inequivalent due to the ortho-substitution pattern and typically appear as a complex multiplet in the aromatic region, generally between 6.7 and 7.2 ppm. Their specific chemical shifts and coupling patterns are influenced by the electron-donating effects of both the amino (-NH₂) and cyclopropoxy (-O-c-Pr) groups.
Amine Protons: The two protons of the primary amine group (-NH₂) typically produce a broad singlet. Its chemical shift is variable and dependent on factors like solvent, concentration, and temperature, but it is often observed in the range of 3.5 to 4.5 ppm.
Cyclopropoxy Protons: The cyclopropyl (B3062369) group gives rise to characteristic signals in the aliphatic region of the spectrum. The single proton on the carbon attached to the oxygen atom (methine proton) appears as a multiplet, typically between 3.5 and 4.0 ppm. The remaining four protons on the other two carbons of the cyclopropyl ring (methylene protons) are non-equivalent and appear as complex multiplets at higher fields, usually in the 0.6 to 0.9 ppm range.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.7 - 7.2 | Multiplet (m) |
| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |
| Cyclopropoxy Methine (OCH) | 3.5 - 4.0 | Multiplet (m) |
| Cyclopropoxy Methylene (CH₂) | 0.6 - 0.9 | Multiplet (m) |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information about the molecular weight and elemental composition of a compound. rsc.org
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used in the synthesis of this compound derivatives to monitor reaction progress and confirm the mass of the product. wpmucdn.comlibretexts.org For this compound, LCMS analysis using a soft ionization technique like electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. researchgate.net This confirmation of the molecular weight is a critical step in the identification of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO |
| Monoisotopic Mass | 149.0841 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 150.0919 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. uomustansiriyah.edu.iq An IR spectrum is produced when a molecule absorbs infrared radiation, causing its bonds to vibrate. np-mrd.org Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), which also provides information about molecular vibrations. iau.ir For a vibration to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule. uomustansiriyah.edu.iq
For this compound, these techniques can confirm the presence of the amine, ether, and aromatic functionalities.
N-H Vibrations: As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. msu.eduorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. orgchemboulder.com
C-O Stretching: The C-O stretching vibration of the aryl ether linkage gives rise to a strong absorption band, typically in the range of 1200-1270 cm⁻¹.
Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org
Cyclopropyl C-H Vibrations: The C-H stretching vibrations of the cyclopropyl group are expected to occur just below 3000 cm⁻¹, characteristic of saturated C-H bonds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | |
| Aryl Ether | C-O Stretch | 1200 - 1270 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C Stretch | 1450 - 1600 | Medium to Weak | |
| Cyclopropyl | C-H Stretch | 2850 - 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. researchgate.net This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings. The absorption of UV light by this compound is dominated by π→π* electronic transitions within the benzene ring.
The spectrum is expected to be similar to other ortho-substituted anilines, such as o-anisidine (B45086) (o-methoxyaniline). Typically, substituted anilines exhibit two main absorption bands. researchgate.net
Primary Band (E-band): A strong absorption band at shorter wavelengths, often around 230-240 nm.
Secondary Band (B-band): A weaker, fine-structured band at longer wavelengths, typically around 280-290 nm.
The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the auxochromic -NH₂ and -O-c-Pr groups, which can shift the absorptions to longer wavelengths (bathochromic shift) compared to unsubstituted benzene. uomustansiriyah.edu.iq
| Transition Type | Expected λmax Range (nm) | Associated Chromophore |
|---|---|---|
| π→π* (E-band) | 230 - 240 | Benzene Ring |
| π→π* (B-band) | 280 - 290 | Benzene Ring |
Computational and Theoretical Investigations of 2 Cyclopropoxyaniline
Quantum Chemical Studies and Density Functional Theory (DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of molecules like 2-Cyclopropoxyaniline. DFT is a computational method that models the electronic structure of many-body systems, providing a balance between accuracy and computational cost. It is widely used to predict molecular geometries, energies, and other electronic properties. mdpi.comimrpress.com
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. mdpi.com
For an aromatic amine like this compound, the HOMO is typically localized on the aniline (B41778) ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is generally distributed over the aromatic ring. DFT calculations can provide precise energies and visualizations of these orbitals.
Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT) Note: The following data is representative for a molecule of this class and is for illustrative purposes, as specific published computational data for this compound is not available.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -5.25 | Indicates electron-donating capability. |
| LUMO Energy | -0.15 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.10 | Relates to chemical stability and reactivity. |
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energy profiles of reaction pathways. For this compound, this could involve studying its synthesis, oxidation, or metabolic activation. By mapping the potential energy surface, researchers can identify transition states and intermediates, and determine the activation energies for different reaction steps. oup.com This information is critical for understanding reaction kinetics and predicting the most likely reaction products. For instance, the mechanism by which aromatic amines elicit mutagenic potential often involves metabolic activation through N-oxidation to form N-hydroxylamines, which can then form a reactive nitrenium ion. researchgate.netrsc.org
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. mdpi.com DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov By comparing calculated spectra with experimental results, the structure and conformation of the molecule can be confirmed. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. nih.govnih.gov
Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: This data is representative and for illustrative purposes.
| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Transition |
|---|---|---|
| IR Frequency (cm⁻¹) | ~3450 | N-H stretch (amino group) |
| ¹H NMR Chemical Shift (ppm) | ~3.6 | -NH₂ protons |
| UV-Vis λmax (nm) | ~290 | π → π* transition of the aromatic system |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions. For this compound, an MD simulation could reveal the rotational dynamics of the cyclopropoxy group relative to the aniline ring and the interactions of the molecule with solvent molecules or a biological target like a protein or DNA. This technique is essential for understanding how the molecule behaves in a realistic biological or chemical environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a compound to its biological activity or a specific property, such as toxicity. Aromatic amines are a class of chemicals for which QSAR models have been extensively developed due to their industrial importance and potential toxicity.
Aromatic amines are a well-known structural alert for mutagenicity and carcinogenicity. QSAR models are widely used in predictive toxicology to screen these compounds for potential adverse effects, reducing the need for extensive and costly animal testing. researchgate.net These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict toxicological endpoints like mutagenicity in the Ames test. rsc.org
For this compound, its structure would be analyzed to calculate relevant descriptors (e.g., electronic, steric, and lipophilic properties). These descriptors would then be input into established QSAR models for aromatic amines to predict its potential for mutagenicity or other toxic effects. The reliability of the prediction would depend on whether the model's training set includes structurally similar compounds.
Structural Alerts and Reactivity Mechanism Prediction
Computational toxicology and reactivity prediction are pivotal in the early stages of chemical assessment and drug discovery. For this compound, these investigations focus on identifying molecular substructures that may be associated with toxicity, known as structural alerts, and predicting its chemical behavior through theoretical models.
Computational models can predict the likelihood of such bioactivation. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic properties and reactivity of aniline derivatives. researchgate.netresearchgate.net These methods can determine the ease of oxidation, the stability of intermediates, and the most likely sites for metabolic attack. The reactivity of the aniline core in this compound is influenced by the electronic effects of the cyclopropoxy group. This group's impact on the electron density of the aromatic ring and the nitrogen atom can modulate the molecule's susceptibility to oxidative metabolism. DFT calculations can elucidate frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's nucleophilic and electrophilic character and predicting its reaction pathways. nih.govfao.org
The table below summarizes the key structural alert associated with this compound and its predicted metabolic activation pathway.
| Structural Moiety | Activating Enzyme System (Predicted) | Potential Reactive Metabolite | Associated Toxicity Risk |
| Aniline | Cytochrome P450 (CYP) enzymes | N-hydroxylamine, Nitroso species | Mutagenicity, Hepatotoxicity, Idiosyncratic Adverse Drug Reactions |
Computational Approaches in Drug Design and Optimization
Computer-Aided Drug Design (CADD) provides a suite of powerful tools to accelerate the discovery and optimization of new therapeutic agents. mdpi.com For a molecule like this compound, these computational approaches can be used to explore its potential as a scaffold for drug development, predict its interactions with biological targets, and design novel derivatives with improved properties.
Molecular docking is a fundamental CADD technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govmdpi.com This method allows researchers to study the interactions between a small molecule, such as this compound or its derivatives, and a target protein at the atomic level. nih.govuomisan.edu.iq The process involves generating various conformations (poses) of the ligand within the binding pocket and scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces to estimate the binding affinity. nih.govmdpi.com
While specific docking studies for this compound are not extensively documented in the literature, the methodology can be applied to any relevant biological target. For instance, if derivatives of this compound were being investigated as enzyme inhibitors, docking simulations would be performed using the crystal structure of the target enzyme. mdpi.com The results would reveal key amino acid residues involved in the binding, providing a structural basis for the ligand's activity and guiding further chemical modifications to enhance potency and selectivity. nih.govmdpi.com The stability of the predicted ligand-receptor complex can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations, which simulate the movement of atoms over time.
In silico (computational) screening is a cost-effective strategy for identifying promising drug candidates from large virtual libraries of compounds. mdpi.com Starting with a lead compound like this compound, virtual screening can be used to search for derivatives with potentially higher activity or better pharmacokinetic profiles. stmjournals.com This can be achieved through two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a large database of compounds against a specific protein target, ranking them based on their predicted binding affinity. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the known active ligand (e.g., a this compound derivative with known activity) as a template to find other molecules with similar properties (shape, pharmacophores, etc.).
Following screening, computational methods are crucial for the rational design of new derivatives. rsc.org Quantitative Structure-Activity Relationship (QSAR) models, for example, build mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By analyzing a set of aniline derivatives with known activities, a QSAR model can identify which molecular properties (descriptors), such as electronic, steric, or hydrophobic characteristics, are critical for the desired effect. researchgate.net This model can then be used to predict the activity of newly designed this compound derivatives before they are synthesized, prioritizing the most promising candidates. mdpi.com
Machine learning (ML), a subset of artificial intelligence, is increasingly being used to build sophisticated predictive models in chemistry and drug discovery. ulster.ac.ukresearch.google Unlike traditional QSAR, deep learning models can learn complex, non-linear relationships from large datasets without the need for manual feature selection. researchgate.net
For this compound and its analogs, ML could be applied in several ways:
Property Prediction: Deep neural networks can be trained on large chemical databases to predict a wide range of properties for novel molecules, including solubility, toxicity, and metabolic stability, using only their structure as input. ulster.ac.ukarxiv.org
Bioactivity Prediction: ML models can predict whether a compound is likely to be active against a specific biological target. researchgate.net These models are trained on data from high-throughput screening campaigns.
De Novo Design: Generative ML models can design entirely new molecules from scratch that are optimized for desired properties, such as high predicted binding affinity to a target and good pharmacokinetic characteristics.
These advanced computational tools offer the potential to significantly streamline the process of optimizing lead compounds derived from the this compound scaffold. cdotimes.comijnc.ir
Advanced Theoretical Approaches for Materials Science
While primarily of interest in medicinal chemistry, the structural motifs of this compound also have relevance in the computational investigation of novel materials. The aniline unit is the fundamental building block of polyaniline (PANI), one of the most studied conducting polymers. researchgate.net
Theoretical studies, often using DFT and other quantum chemical methods, are essential for understanding and predicting the properties of PANI and its derivatives. researchgate.netnih.gov These computational investigations can model how structural modifications, such as the introduction of a cyclopropoxy substituent onto the aniline ring, would affect the polymer's electronic and material properties. ibm.com For instance, simulations can predict changes in:
Electronic Band Gap: A key parameter that determines the conductivity of the polymer. Substituents can alter the band gap by modifying the electronic structure and conjugation along the polymer chain. researchgate.net
Polymer Conformation: The steric bulk of substituents can influence the dihedral angles between adjacent rings in the polymer chain, affecting the degree of π-orbital overlap and, consequently, charge transport. ibm.com
Interchain Interactions: Substituents can act as spacers, increasing the distance between polymer chains and impacting bulk conductivity. ibm.com
By modeling polymers derived from this compound, researchers can theoretically screen for new materials with tailored properties for applications such as chemical sensors, electronic devices, or corrosion protection. mdpi.comacs.orgrsc.org Computational modeling provides a powerful, resource-efficient way to explore the vast chemical space of PANI derivatives before committing to complex synthesis and characterization. acs.org
Applications of 2 Cyclopropoxyaniline in Medicinal and Bioorganic Chemistry Research
As a Precursor in Targeted Therapeutic Agent Synthesis
2-Cyclopropoxyaniline serves as a key starting material or intermediate in the multi-step synthesis of complex molecules designed to interact with specific biological targets. Its aniline (B41778) functional group provides a reactive site for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of specific kinase inhibitors is a major focus of pharmaceutical research. This compound has been utilized in the synthesis of inhibitors for several important kinases.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements are known drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has transformed the treatment landscape for patients with ALK-positive malignancies. The cyclopropoxy moiety has been explored in novel ALK inhibitors to enhance their pharmacological profiles. While direct synthesis from this compound is not explicitly detailed in the provided research, related structures containing a cyclopropoxy group attached to a phenyl ring are central to the design of new inhibitors. For instance, research into novel and highly selective cyclopropane (B1198618) ALK inhibitors has utilized a chiral (1S,2S)-2-(2,4-difluorophenyl) cyclopropoxy-4-cyano-benzene scaffold to explore structure-activity relationships (SAR). This highlights the importance of the cyclopropoxy-benzene fragment, a core feature of this compound, in achieving potent and selective ALK inhibition.
| Compound Class | Target Kinase | Key Research Finding |
| Cyclopropane Derivatives | ALK | The cyclopropoxy scaffold was identified as a novel framework for developing highly selective ALK inhibitors through fragment-assisted, structure-based drug design. |
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy for treating certain types of hormone receptor-positive breast cancer. Research into new CDK4 inhibitors has involved the synthesis of 2-anilino-4-triazolpyrimidine derivatives. nih.govresearchgate.net In the development of these compounds, various substituted anilines are used as starting materials. While the specific use of this compound is not detailed in the provided sources, the general synthetic route involves coupling a substituted aniline with a pyrimidine (B1678525) core, a process for which this compound would be a suitable reactant. The exploration of diverse aniline derivatives is crucial for optimizing potency and selectivity against CDK4. nih.govmdpi.com
| Compound Series | Target Kinase | Key Research Finding |
| 2-Anilino-4-triazolpyrimidine Derivatives | CDK4 | A series of these derivatives showed excellent CDK4 inhibitory activities, with IC50 values ranging from 8.50 to 62.04 nM. nih.gov |
The Janus kinase 2 (JAK2) V617F mutation is a primary driver of myeloproliferative neoplasms (MPNs). nih.govnih.gov This has spurred extensive research to develop potent and selective inhibitors against this specific mutant kinase. The scientific literature describes numerous chemotypes that have been investigated as JAK2 inhibitors, including pyrrolopyrimidines, polycyclic azaindoles, and benzoxazoles. nih.gov However, a direct synthetic route employing this compound as a precursor for a JAK2 V617F inhibitor is not prominently featured in the surveyed research.
Cot, also known as MAP3K8 or Tpl2, is a serine/threonine kinase that plays a role in the inflammatory response signaling cascade. nih.gov The search for potent Cot kinase inhibitors has led to the discovery of novel compound series. High-throughput screening identified 2,4-disubstituted thieno[2,3-c]pyridines as a promising scaffold for Cot inhibition. nih.gov The synthesis of these inhibitors involves the reaction of various anilines at the 4-position of the thieno[2,3-c]pyridine (B153571) core. Although this compound is not among the examples explicitly detailed, the structure-activity relationship studies explored a range of substituted anilines, and this compound represents a relevant analog for such synthetic exploration.
| Compound Class | Target Kinase | Key Research Finding |
| Thieno[2,3-c]pyridines | Cot (MAP3K8) | A novel series of inhibitors was identified with improved enzyme potency and cellular activity through structural modifications at the 2- and 4-positions. nih.gov |
Myocyte Enhancer Factor 2 (MEF2) is a family of transcription factors crucial for the development and differentiation of muscle cells, as well as having roles in the central nervous system. nih.govxiahepublishing.com The modulation of MEF2 activity is a potential therapeutic strategy for conditions such as pathological cardiac hypertrophy. Despite the biological importance of MEF2, the scientific literature surveyed does not describe the use of this compound as a precursor in the synthesis of MEF2 modulators. Research in this area has largely focused on elucidating the biological pathways and identifying potential drug targets rather than on the synthesis of small molecule modulators from this specific precursor. nih.govendocrine.org
Quorum Sensing Inhibitors (PqsR targeting)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapies. nih.gov In the opportunistic pathogen Pseudomonas aeruginosa, the Pseudomonas quinolone signal (pqs) system is a key regulator of pathogenicity. mdpi.com The transcriptional regulator PqsR is a central component of this system, and its inhibition is a promising strategy for mitigating P. aeruginosa infections. nih.govnih.gov
Research has focused on developing quinoline-based derivatives as PqsR inhibitors. sensusimpact.com These compounds can competitively bind to the ligand-binding domain of PqsR, disrupting the QS pathway and thereby reducing the production of virulence factors like pyocyanin, elastase, and rhamnolipids. sensusimpact.com The synthesis of such quinoline (B57606) scaffolds often involves aniline derivatives as key precursors. This compound serves as a valuable starting material in this context, providing the necessary amine functionality and a lipophilic cyclopropoxy group that can be tailored to optimize binding affinity and pharmacological properties of the resulting PqsR inhibitors. Studies have shown that quinoline-based inhibitors can significantly suppress the expression of QS-related genes and enhance the susceptibility of P. aeruginosa to conventional antibiotics. sensusimpact.com
| Target | Inhibitor Class | Mechanism of Action | Effect | Relevance of this compound |
|---|---|---|---|---|
| PqsR | Quinoline-based derivatives | Competitive antagonist of the PqsR ligand-binding domain sensusimpact.com | Suppression of virulence factors (pyocyanin, elastase) and biofilm formation sensusimpact.com | Serves as a synthetic precursor for the quinoline scaffold. |
| P. aeruginosa QS system | Small molecule inhibitors | Disruption of the pqs signaling pathway nih.govnih.gov | Inhibition of QS-related gene expression and enhanced antibiotic susceptibility sensusimpact.com | Provides a versatile chemical backbone for inhibitor design. |
Anti-Prion Agent Analogues
Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.gov A key therapeutic strategy involves identifying small molecules that can inhibit the conversion of PrPC to PrPSc or prevent its aggregation. nih.gov Various heterocyclic scaffolds have been investigated for their anti-prion activity, including 2-aminothiazoles, indole-3-glyoxylamides, and acylthiosemicarbazides. nih.govnih.gov
The synthesis of these diverse structures often relies on primary aromatic amines as key building blocks. nih.gov this compound, as a primary aromatic amine, represents a potential starting material for generating novel analogues of known anti-prion agents. By incorporating the this compound moiety, medicinal chemists can explore new structure-activity relationships (SAR). For instance, in the development of indole-3-glyoxylamide (B122210) derivatives, SAR studies revealed that the nature of the primary aromatic amine is crucial for activity. nih.gov Similarly, acylthiosemicarbazide analogues have shown potent anti-aggregation activity, with efficacy dependent on the substituents of the aromatic rings. nih.gov The unique steric and electronic properties of the cyclopropoxy group could be leveraged to design new analogues with improved potency, bioavailability, or metabolic stability.
Synthesis of Other Biologically Active Compounds
The 2-arylcyclopropylamine motif, of which this compound is a derivative, is a prevalent feature in many biologically active molecules. researchgate.net This structural unit is a key component in compounds designed to interact with a variety of enzymes and receptors. For example, cyclopropylamine (B47189) derivatives are integral to the structure of certain monoamine oxidase inhibitors (MAOIs) used in the treatment of depression. longdom.org
Furthermore, analogues of 2-amino-5-phosphonopentanoic acid (AP5) containing a cyclopropyl (B3062369) group have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds are of interest for their potential in treating neurological conditions associated with glutamate (B1630785) excitotoxicity. The synthesis of these and other bioactive molecules often utilizes cyclopropane-containing intermediates, highlighting the importance of precursors like this compound in medicinal chemistry. researchgate.netox.ac.uk
Role as a Synthetic Intermediate for Biologically Active Compounds
This compound is a versatile synthetic intermediate, valued for its utility in constructing complex molecular architectures for medicinal chemistry. longdom.org The cyclopropylamine framework is a recognized building block in drug discovery, enabling the synthesis of compounds for a wide range of therapeutic targets. researchgate.net Its utility stems from the unique conformational constraints and electronic properties conferred by the three-membered cyclopropane ring. longdom.org
This intermediate can be used to synthesize a variety of heterocyclic systems and other complex structures. researchgate.net For example, the 2-arylcyclopropylamine scaffold is a cornerstone for mechanism-based inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and for modulators of receptors like the dopamine (B1211576) D3 receptor. researchgate.net The synthetic accessibility of this compound makes it an attractive starting point for generating libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. nih.govmdpi.combiolmolchem.com
Development of Deuterated Analogues for Isotopic Labeling Studies
Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), is a powerful tool in drug discovery and development. nih.gov This modification can significantly alter the metabolic fate of a drug without changing its fundamental pharmacological activity. nih.gov Developing deuterated analogues of this compound allows for detailed investigations into the metabolism and reaction kinetics of drug candidates containing this moiety.
Metabolic Studies
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic processes that involve the cleavage of a C-H bond, often mediated by cytochrome P450 enzymes, can be slowed down by deuteration. nih.gov This phenomenon, known as the kinetic isotope effect, can be exploited to enhance the metabolic stability of a drug, potentially leading to a longer half-life and improved pharmacokinetic profile. nih.gov
By selectively deuterating this compound at metabolically labile positions—such as the aniline ring or the cyclopropyl group—researchers can create analogues to study metabolic pathways. researchgate.net When a drug candidate containing deuterated this compound is administered, mass spectrometry can be used to track the fate of the deuterated fragments, helping to identify the primary sites of metabolism. researchgate.net This information is crucial for optimizing the drug's structure to improve its stability and reduce the formation of potentially toxic metabolites. nih.govnih.gov
Reaction Kinetic Studies
The deuterium kinetic isotope effect (KIE) is also a valuable tool for elucidating reaction mechanisms. nih.gov By comparing the reaction rates of a compound with its deuterated counterpart, chemists can determine whether a specific C-H bond is broken in the rate-determining step of the reaction. nih.govrutgers.edu
Studies involving deuterated aniline nucleophiles have been used to investigate the transition state structures in nucleophilic substitution reactions. rsc.org A deuterated version of this compound could be employed in a similar fashion to study the kinetics of reactions where the aniline nitrogen acts as a nucleophile. Observing a primary KIE (where the N-H bond is broken) or a secondary KIE (where a C-H bond near the reaction center influences the rate) can provide deep insights into the geometry and energetics of the reaction's transition state. rsc.org
| Application Area | Principle | Purpose | Expected Outcome |
|---|---|---|---|
| Metabolic Studies | Kinetic Isotope Effect (KIE) slows C-D bond cleavage nih.gov | To identify sites of metabolism and improve pharmacokinetic profiles nih.gov | Increased metabolic stability, longer drug half-life, and reduced toxic metabolite formation. |
| Reaction Kinetic Studies | Comparing reaction rates of deuterated vs. non-deuterated compounds nih.gov | To elucidate reaction mechanisms and transition state structures rsc.org | Determination of whether a C-H or N-H bond is broken in the rate-determining step. |
Toxicological Research Methodologies and Predictive Assessments
New Approach Methodologies (NAMs) in ToxicologyThere is no evidence of 2-Cyclopropoxyaniline being evaluated using New Approach Methodologies.
Organ-on-a-Chip Technologies
Organ-on-a-Chip (OOC) technologies represent a significant advancement in predictive toxicology, offering a more human-relevant alternative to traditional animal testing. emulatebio.comrevvity.com These microfluidic devices are designed to replicate the complex microenvironment and functional units of human organs in vitro. revvity.comnih.gov By lining hollow channels with living human cells, OOCs can simulate the physiological and mechanical conditions of organs such as the liver, kidney, and lung. revvity.commdpi.com This allows for the detailed study of how a chemical like this compound might affect human tissues.
The primary goal of utilizing OOCs in toxicology is to predict potential adverse effects with greater accuracy than traditional cell culture or animal models, which often fail to translate to human responses. emulatebio.commdpi.com For instance, a "Liver-Chip" can be used to assess the potential for drug-induced liver injury (DILI), a major reason for drug withdrawal from the market. emulatebio.com Research has demonstrated that human Liver-Chips can correctly identify a high percentage of compounds that cause DILI in patients, even when those compounds passed animal testing. emulatebio.com Similarly, "Kidney-Chips" can be employed to investigate potential nephrotoxicity. revvity.com
The data generated from OOCs can provide critical insights into the mechanisms of toxicity. These platforms allow for real-time monitoring of cellular responses, including changes in biomarkers, cell viability, and metabolic function. researchgate.net The ability to create multi-organ systems on a chip further enhances their predictive power by modeling the interactions between different organs. nih.govmdpi.com
| Parameter | Control | Low Concentration Exposure | High Concentration Exposure | Interpretation |
|---|---|---|---|---|
| Albumin Production (µg/mL) | 50 | 45 | 25 | Decrease suggests impaired liver function. |
| ALT Leakage (U/L) | 10 | 20 | 75 | Increase indicates potential hepatocellular injury. |
| Bile Acid Transporter Expression (Relative Units) | 1.0 | 0.7 | 0.3 | Inhibition could lead to cholestasis. |
| Reactive Oxygen Species (ROS) Level (Fluorescence Units) | 100 | 150 | 400 | Elevation points to oxidative stress. |
Mechanistic Toxicology Research
Mechanistic toxicology aims to understand the fundamental molecular, biochemical, and cellular events that lead to adverse health effects following exposure to a chemical substance. taylorfrancis.com This field moves beyond simply identifying toxicity to explaining how a compound like this compound exerts its effects. taylorfrancis.com By elucidating the sequence of events from the initial interaction of a chemical with a biological molecule to the final toxic outcome, researchers can better predict and prevent toxicity. taylorfrancis.com Key areas of investigation include biotransformation, metabolic pathways, receptor-mediated events, and oxidative stress. taylorfrancis.com
An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge about the chain of causally linked events from a molecular initiating event (MIE) to an adverse outcome (AO) at a level of biological organization relevant for risk assessment. epa.govtoxicology.orgnih.gov The AOP framework provides a structured approach to connect mechanistic data to apical endpoints used in regulatory decision-making. nih.gov
The components of an AOP are:
Molecular Initiating Event (MIE): The initial interaction between a chemical and a biological molecule. epa.govnih.gov
Key Events (KEs): A series of measurable, sequential steps that are critical to the progression of the toxic effect. epa.govnih.gov
Adverse Outcome (AO): The final, observable adverse effect at the individual or population level that is relevant for risk assessment. epa.govnih.gov
AOPs are not specific to a single chemical but rather describe a pathway of toxicity that can be initiated by any chemical that perturbs the MIE. toxicology.org This allows for the use of data from various sources to build confidence in the pathway and to predict the potential hazards of new or data-poor chemicals. Quantitative AOPs (qAOPs) further aim to model the relationships between key events to predict the probability and severity of the adverse outcome. ecetoc.orgconsensus.app
| AOP Component | Description | Example Measurement |
|---|---|---|
| Molecular Initiating Event (MIE) | Oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+) by aniline metabolites. | In vitro hemoglobin oxidation assay. |
| Key Event 1 (Cellular) | Formation of methemoglobin in red blood cells. | Spectrophotometric measurement of methemoglobin levels in blood. |
| Key Event 2 (Organ) | Reduced oxygen-carrying capacity of the blood. | Measurement of blood oxygen saturation (SpO2). |
| Adverse Outcome (Organism) | Hypoxia, leading to cyanosis and organ damage. | Clinical signs of cyanosis, measurement of lactate (B86563) levels. |
"Omics" technologies have revolutionized mechanistic toxicology by allowing for the comprehensive analysis of molecules within a biological system. pharmtoxglp.comnih.gov These high-throughput methods provide a snapshot of the molecular state of cells or tissues following exposure to a substance. The primary omics fields used in toxicology include:
Genomics: The study of changes in DNA.
Transcriptomics: The analysis of gene expression through RNA profiling. pharmtoxglp.com
Proteomics: The study of changes in protein abundance and modifications. pharmtoxglp.com
Metabolomics: The profiling of small-molecule metabolites, which reflects the real-time status of cellular metabolism. pharmtoxglp.com
By integrating these technologies, researchers can identify early molecular signatures of toxicity, elucidate the biological pathways affected by a compound, and discover potential biomarkers for safety assessment. pharmtoxglp.comnih.gov For example, transcriptomics can reveal the up- or down-regulation of genes involved in stress responses, inflammation, or DNA repair, providing clues about a compound's mode of action. pharmtoxglp.com Metabolomics can detect shifts in cellular energy production or lipid metabolism, which can be early indicators of organ toxicity. pharmtoxglp.com The integration of multiple omics datasets provides a more complete picture of the toxicological response and strengthens the evidence for hazard characterization. alitheagenomics.com
| Omics Technology | Finding | Potential Toxicological Interpretation |
|---|---|---|
| Transcriptomics (RNA-seq) | Upregulation of genes involved in the NRF2 pathway. | Cellular response to oxidative stress. |
| Proteomics (Mass Spectrometry) | Increased abundance of heat shock proteins. | Protein misfolding and cellular stress. |
| Metabolomics (NMR) | Depletion of glutathione (B108866) and increased lactate levels. | Impaired antioxidant defense and a shift to anaerobic metabolism. |
| Genomics (DNA Adduct Analysis) | Formation of DNA adducts. | Potential for genotoxicity and carcinogenicity. |
Toxicokinetics and Pharmacokinetics Research
Toxicokinetics (TK) and pharmacokinetics (PK) are both concerned with the study of a substance's absorption, distribution, metabolism, and excretion (ADME). utah.eduucalgary.caresearchgate.net However, they differ in their objectives and the dose levels studied. nih.gov
Pharmacokinetics (PK) describes the ADME of a drug at therapeutic doses, with the goal of understanding its efficacy and guiding dosage in patients. utah.edunih.gov
Toxicokinetics (TK) is the application of pharmacokinetic principles to determine the ADME of a substance at toxic doses. utah.edunih.gov TK studies are a crucial component of non-clinical toxicity studies, aiming to relate the observed toxicity to the level of systemic exposure. researchgate.net
The kinetic parameters of a substance can differ significantly between therapeutic and toxic doses. utah.edunih.gov For example, metabolic pathways can become saturated at high doses, leading to a longer half-life and disproportionate increase in exposure. ucalgary.ca Absorption can also be altered, with some substances forming concretions in the gut at high concentrations, leading to prolonged absorption. utah.edu
Understanding the toxicokinetics of this compound is essential for interpreting toxicology data. TK studies help to:
Confirm systemic exposure in toxicology test animals.
Relate the dose administered to the concentration of the substance and its metabolites in the body over time.
Provide a basis for dose selection in further studies.
Aid in the extrapolation of toxicity data from animals to humans for risk assessment.
| Parameter | Low Dose (e.g., 10 mg/kg) | High Dose (e.g., 100 mg/kg) | Description |
|---|---|---|---|
| Tmax (hr) | 1.0 | 2.5 | Time to reach maximum plasma concentration. A delay at high dose may suggest slowed absorption. |
| Cmax (ng/mL) | 500 | 8000 | Maximum plasma concentration. A greater than proportional increase may indicate saturated metabolism. |
| AUC (ng*hr/mL) | 2500 | 50000 | Area under the curve, representing total systemic exposure. |
| Half-life (t1/2) (hr) | 3.0 | 9.0 | Time for the plasma concentration to decrease by half. An increase at high dose suggests saturated elimination. |
| Bioavailability (%) | 70 | 65 | The fraction of the administered dose that reaches systemic circulation. |
Patent Literature Analysis and Intellectual Property Considerations
Review of Patents Claiming 2-Cyclopropoxyaniline as an Intermediate
Patents explicitly claiming this compound as a key building block are predominantly centered on the synthesis of complex heterocyclic compounds intended for therapeutic use. These patents often describe the incorporation of the 2-cyclopropoxy aniline (B41778) moiety to modulate the pharmacological properties of the final active pharmaceutical ingredient (API). A review of relevant patents indicates that this compound, and its substituted forms like 3-chloro-2-cyclopropoxyaniline (B12074369), are crucial for achieving the desired efficacy and selectivity in the target molecules.
Prominent patent applications in this domain are held by pharmaceutical and biotechnology companies actively engaged in the discovery of novel kinase inhibitors. These inhibitors are designed to interfere with specific signaling pathways implicated in diseases such as cancer and inflammatory disorders. The recurring appearance of this compound in these patents highlights its established role as a valuable intermediate for this class of drugs.
| Patent Number | Assignee/Applicant | Title | Therapeutic Target/Application |
|---|---|---|---|
| WO2017007689A1 | Gilead Sciences, Inc. | Cot modulators and methods of use thereof | Cot (Cancer Osaka Thyroid) kinase inhibitors for inflammatory diseases and cancer |
| WO2017007694A1 | Gilead Sciences, Inc. | 6-amino-quinoline-3-carbonitrils as cot modulators | Cot (Cancer Osaka Thyroid) kinase inhibitors |
| AU 2019203122 A1 | Gilead Sciences, Inc. | MODULATORS OF COT | Cot (Cancer Osaka Thyroid) kinase inhibitors |
| US20240408169A1 | Blueprint Medicines Corporation | Cyclin inhibitors | Cyclin inhibitors for the treatment of proliferative disorders |
Analysis of Patented Synthetic Routes and Methodologies
The patented synthetic routes to this compound and its analogs are critical for enabling the efficient and scalable production of the final drug substances. A prevalent methodology disclosed in the patent literature involves a multi-step synthesis commencing from readily available starting materials.
A commonly cited synthetic pathway for a substituted analog, 3-chloro-2-cyclopropoxyaniline, is detailed in several patents, including WO2017007689A1 and AU 2019203122 A1. google.comgoogleapis.com This process can be summarized as follows:
Step 1: Nitration and Etherification (Starting Material Synthesis): The synthesis typically begins with a commercially available di-substituted benzene (B151609) derivative, which undergoes nitration and subsequent etherification to introduce the nitro and cyclopropoxy groups, respectively, yielding a precursor such as 1-chloro-2-cyclopropoxy-3-nitrobenzene.
Step 2: Reduction of the Nitro Group: The nitro group of the precursor is then reduced to an amine to form the desired aniline derivative. A common method for this reduction is the use of a reducing agent like iron powder in the presence of an acid or a salt such as calcium chloride in a solvent system like ethanol (B145695) and water. google.comgoogleapis.comgoogle.com
This synthetic approach is favored for its reliability and the use of relatively inexpensive reagents, making it suitable for larger-scale manufacturing. The patents provide detailed experimental procedures, including reaction conditions, purification methods, and analytical data to characterize the intermediate and ensure its purity.
| Step | Reaction | Key Reagents and Conditions | Reference Patent |
|---|---|---|---|
| 1 | Synthesis of 1-chloro-2-cyclopropoxy-3-nitrobenzene | Starting from a corresponding dichloronitrobenzene and cyclopropanol (B106826). | Implied as starting material in cited patents. |
| 2 | Reduction of nitro group to form 3-chloro-2-cyclopropoxyaniline | Iron (Fe), Calcium Chloride (CaCl2), Ethanol (EtOH), Water (H2O), Heat (e.g., 75 °C). google.comgoogleapis.comgoogle.com | WO2017007689A1, AU 2019203122 A1 |
Intellectual Property Landscape for Derivatives and Applications
The intellectual property landscape for derivatives of this compound is dynamic and heavily concentrated in the pharmaceutical sector. The primary focus of patenting activity is on the final products that incorporate the this compound scaffold, rather than the intermediate itself. These patents typically claim a broad genus of compounds, with specific examples that have demonstrated promising biological activity.
The main therapeutic areas where derivatives of this compound are being patented are:
Oncology: A significant number of patents describe the use of these derivatives as kinase inhibitors for the treatment of various cancers. google.comgoogle.com The 2-cyclopropoxy group is often a key feature that contributes to the potency and selectivity of these inhibitors against targets like Cot and Cyclins. google.comgoogle.com
Inflammatory Diseases: The role of Cot kinase in inflammatory pathways has led to the patenting of this compound derivatives for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. googleapis.comgoogle.com
The assignees of these patents are predominantly research-based pharmaceutical companies, indicating a high level of investment in the research and development of novel therapeutics based on this chemical scaffold. The patents typically seek to protect the composition of matter of the new chemical entities, pharmaceutical compositions containing them, and their methods of use in treating specific diseases. This comprehensive patenting strategy aims to secure a strong market position for any successful drug candidate that emerges from this research. The intellectual property surrounding this compound derivatives is a clear indicator of its perceived value in the development of next-generation targeted therapies.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Discovery
The conventional process of drug discovery is often lengthy and costly, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to expedite this process. mdpi.comnih.govresearchwithrutgers.com For compounds like 2-Cyclopropoxyaniline, AI and ML can be pivotal in several areas:
Accelerated Screening and Optimization: AI-powered platforms can analyze vast datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives in silico. mdpi.com This allows researchers to prioritize candidates with favorable profiles for synthesis and testing, significantly reducing time and resources.
De Novo Design: Generative models and reinforcement learning are being used to design new molecules with desired properties from the ground up. mdpi.com By inputting specific target criteria, these algorithms can propose novel this compound analogs with potentially enhanced efficacy or reduced side effects.
Predicting Molecular Properties: Machine learning models, such as graph neural networks and transfer learning, are being employed to predict the chemical properties of molecules with greater accuracy. astrazeneca.com This can aid in identifying new synthetic routes or potential applications for this compound.
| AI/ML Application Area | Potential Impact on this compound Research |
| Virtual Screening | Rapidly identify derivatives with high binding affinity to specific biological targets. |
| ADMET Prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. mdpi.com |
| Generative Design | Create novel molecular structures based on the this compound scaffold with optimized properties. mdpi.com |
| Property Prediction | Forecast physicochemical properties, guiding formulation and development. astrazeneca.com |
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly focusing on environmentally friendly manufacturing processes. For aniline (B41778) derivatives, this involves moving away from harsh reagents and energy-intensive conditions. specchemonline.com Future research into the synthesis of this compound will likely concentrate on:
Chemoenzymatic Synthesis: Utilizing enzymes as catalysts offers a milder and more selective alternative to traditional chemical methods for producing aniline derivatives. rsc.orgacs.org This approach can lead to higher yields and fewer byproducts.
Electrocatalytic Reduction: Researchers have developed methods for creating anilines at room temperature and pressure using electricity and a redox mediator. specchemonline.comchemistryworld.com This process, powered by renewable energy, could significantly reduce the carbon footprint of this compound production. specchemonline.com
Greener Solvents and Catalysts: The use of less toxic and more sustainable solvents, along with eco-friendly catalysts like magnesium sulphate-glacial acetic acid systems, is a key aspect of green chemistry. acs.orgijtsrd.com Adapting such systems for the synthesis of this compound is a promising area of investigation.
Bio-based Feedstocks: The production of aniline derivatives from renewable biomass through industrial fermentation is a groundbreaking development. einpresswire.com This offers a potential pathway to a petroleum-free synthesis of this compound.
| Green Chemistry Approach | Advantage for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. acs.org |
| Electrosynthesis | Use of renewable energy, avoidance of harsh reagents, ambient temperature and pressure. specchemonline.com |
| Eco-friendly Catalysts | Lower toxicity, cost-effectiveness, and easier adoption for industrial scale-up. ijtsrd.com |
| Fermentation | Independence from fossil fuels, use of renewable resources. einpresswire.com |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of a molecule's structure and properties is fundamental to its application. Advanced spectroscopic techniques provide deeper insights into the nature of this compound and its interactions. azooptics.com
In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared Spectroscopy (FTIRS) can be used to monitor chemical reactions in real-time. rsc.org This would allow for the identification of intermediates in the synthesis or degradation of this compound, leading to process optimization.
Multidimensional NMR: Advanced Nuclear Magnetic Resonance (NMR) techniques can provide detailed information about the three-dimensional structure and dynamics of this compound and its derivatives in solution.
Enhanced Raman Spectroscopy: Methods such as Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle Surface-Enhanced Raman Spectroscopy (SHINERS) can provide highly sensitive vibrational information, useful for studying surface interactions or trace analysis. azooptics.com
X-ray Photoelectron Spectroscopy (XPS): This quantitative technique is used for analyzing the elemental composition and chemical states of the elements within a material. azooptics.com
| Spectroscopic Technique | Information Gained for this compound |
| FT-IR, ¹H NMR, ¹³C NMR | Confirmation of molecular structure and functional groups. nih.govresearchgate.netrsc.org |
| UV-Vis-NIR Spectroscopy | Characterization of electronic transitions and optical properties. researchgate.netrsc.org |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. researchgate.netrsc.org |
| In-situ FTIRS | Identification of reaction intermediates and degradation products. rsc.org |
Exploration of Novel Biological Targets
Aniline derivatives are present in numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. cresset-group.com The unique structural features of this compound make it a compelling candidate for exploring new therapeutic applications.
Kinase Inhibition: Many 2-substituted aniline pyrimidine (B1678525) derivatives have shown potent inhibitory activity against kinases like Mer and c-Met, which are implicated in cancer. mdpi.comnih.gov Screening this compound-based compounds against a panel of kinases could uncover new anti-cancer agents.
Tubulin Polymerization Inhibition: Certain 2-anilino triazolopyrimidines have demonstrated significant activity as inhibitors of tubulin polymerization, a validated anti-cancer strategy. nih.gov The 2-cyclopropoxy group could offer unique interactions within the colchicine (B1669291) binding site of tubulin.
Cardioprotective Effects: Research has shown that some aniline derivatives can exhibit biological activity in models of heart failure. nih.gov Investigating the potential of this compound in cardiovascular disease models is a worthwhile endeavor.
Modulation of PI3K/AKT/mTOR Pathway: A novel aniline derivative from a natural source was found to induce apoptosis in lung cancer cells by activating autophagy through the PI3K/AKT/mTOR pathway. mdpi.com This suggests that this compound could be investigated for similar mechanisms of action.
Development of Multiscale Computational Models
To fully understand the behavior of this compound, from its quantum mechanical properties to its interactions in a complex biological system, multiscale computational models are essential. nih.govprinceton.edu
Quantum Mechanics/Molecular Mechanics (QM/MM): This approach allows for the detailed study of a specific region of a system (e.g., the binding of this compound to an enzyme's active site) at a high level of theory (QM), while the surrounding environment is treated with more computationally efficient methods (MM). nih.gov
Machine Learning-Enhanced Models: Integrating machine learning with multiscale modeling can provide quantum-level accuracy with significantly lower computational cost. chemrxiv.org This enables more efficient and precise simulations of complex chemical systems involving this compound. chemrxiv.org
Bridging DFT and Kinetic Monte Carlo: For applications in catalysis, multiscale models that connect Density Functional Theory (DFT) calculations with kinetic Monte Carlo (kMC) simulations can provide a more realistic understanding of reaction dynamics under operating conditions. researchgate.net This could be applied to optimize the catalytic synthesis of this compound.
| Computational Model | Application to this compound |
| QM/MM | Simulating protein-ligand interactions with high accuracy. nih.gov |
| ML/MM | Efficiently predicting geometry-dependent properties and interactions. chemrxiv.org |
| DFT-kMC | Modeling catalytic synthesis and surface reactions. researchgate.net |
| Molecular Dynamics | Simulating the behavior of this compound in different solvent environments or within lipid bilayers. |
Q & A
Q. What are the recommended methods for synthesizing 2-Cyclopropoxyaniline with high purity?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous aromatic ethers. A nucleophilic substitution reaction between cyclopropanol (activated as a leaving group) and 2-aminophenol under basic conditions (e.g., K₂CO₃ in DMF) is a viable route. Alternatively, Ullmann coupling using a copper catalyst between cyclopropyl bromide and 2-aminophenol may yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Reaction progress should be monitored by TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to identify cyclopropane protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
- FTIR : Peaks at ~3350 cm (N-H stretch), ~1250 cm (C-O-C ether stretch), and ~1600 cm (aromatic C=C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 149.1 (calculated for C₉H₁₁NO).
Cross-referencing with PubChem’s computed spectral data ensures accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Store in airtight containers at room temperature, away from light and oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : Immediate eye/skin flushing with water for 15 minutes; seek medical evaluation for prolonged exposure. Compliance with OSHA standards (29 CFR 1910.1020) for exposure monitoring is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, and measurement techniques. To standardize:
- Solvent Selection : Use HPLC-grade solvents (e.g., DMSO, ethanol) with controlled water content.
- Temperature Control : Conduct solubility tests in a thermostated bath (±0.1°C).
- Quantification : Employ UV-Vis spectroscopy at λ~280 nm (aromatic absorption) with calibration curves.
Systematic reviews (PRISMA guidelines) should be applied to aggregate and compare datasets, prioritizing studies with documented quality controls .
Q. What strategies are recommended for analyzing the oxidative stability of this compound under varying experimental conditions?
- Methodological Answer : Oxidative degradation pathways can be studied using:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, sampling weekly.
- Analytical Tools : HPLC-PDA to detect quinone-like degradation products (retention time shifts).
- Mechanistic Probes : ESR spectroscopy to identify free radical intermediates under UV light.
Comparative studies with structurally similar compounds (e.g., 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline) can elucidate substituent effects on stability .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) to predict binding affinities.
- QSAR Models : Train models on PubChem’s BioAssay data (e.g., IC₅₀ values) to correlate substituent electronic parameters (Hammett σ) with activity.
- ADMET Prediction : SwissADME or ADMETlab2.0 to estimate permeability, toxicity, and metabolic pathways.
Validation requires synthesizing top-scoring derivatives and testing in vitro (e.g., enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
